molecular formula C11H9BrS B13866853 2-Benzyl-5-bromothiophene

2-Benzyl-5-bromothiophene

Cat. No.: B13866853
M. Wt: 253.16 g/mol
InChI Key: UNWJSSMTMUUCGQ-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromothiophene is an organic compound with the molecular formula C11H9BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromothiophene typically involves the bromination of 2-benzylthiophene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-bromothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes .

Scientific Research Applications

2-Benzyl-5-bromothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Its benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

IUPAC Name

2-benzyl-5-bromothiophene

InChI

InChI=1S/C11H9BrS/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

UNWJSSMTMUUCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)Br

Origin of Product

United States

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